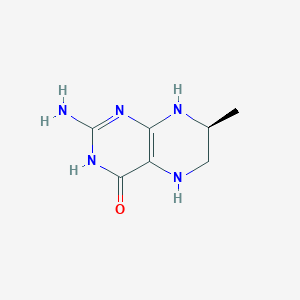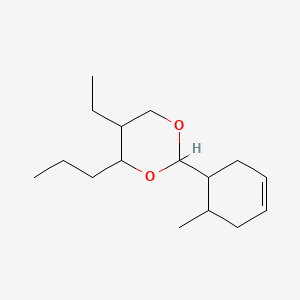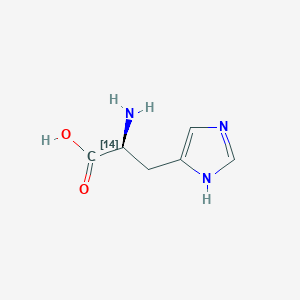
(~14~C)Histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(~14~C)Histidine is a radiolabeled form of the amino acid histidine, where the carbon-14 isotope is incorporated into the histidine molecule. Histidine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and the production of histamine . The radiolabeled version, this compound, is used extensively in scientific research to trace and study metabolic pathways and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (~14~C)Histidine typically involves the incorporation of carbon-14 into the histidine molecule. This can be achieved through various synthetic routes, including the use of radiolabeled precursors. One common method involves the use of radiolabeled glyoxaline and alanine derivatives, which are then subjected to specific reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using radiolabeled precursors. The process is carefully controlled to ensure the incorporation of carbon-14 into the histidine molecule. The final product is purified using techniques such as chromatography to obtain high-purity this compound suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
(~14~C)Histidine undergoes various chemical reactions, including:
Oxidation: Histidine can be oxidized to form histidinal and histidinol.
Reduction: Reduction of histidine can lead to the formation of histamine.
Substitution: Histidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions include histidinal, histidinol, and histamine. These products are important intermediates in various biochemical pathways and have significant biological functions .
Wissenschaftliche Forschungsanwendungen
(~14~C)Histidine is widely used in scientific research due to its radiolabeled nature, which allows for the tracing and study of metabolic pathways. Some key applications include:
Chemistry: Used to study enzyme kinetics and protein-ligand interactions.
Biology: Employed in metabolic studies to trace the incorporation of histidine into proteins and other biomolecules.
Medicine: Used in diagnostic imaging and to study the metabolism of histidine in various diseases.
Industry: Applied in the development of new pharmaceuticals and in the study of protein synthesis
Wirkmechanismus
The mechanism of action of (~14~C)Histidine involves its incorporation into proteins and other biomolecules. The radiolabeled carbon-14 allows researchers to trace the metabolic pathways and interactions of histidine within the body. Histidine is a precursor to histamine, which plays a crucial role in immune response, gastric acid secretion, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: The non-radiolabeled form of (~14~C)Histidine, essential for protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune response and neurotransmission.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness
This compound is unique due to its radiolabeled nature, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in scientific research, particularly in studies involving protein synthesis and enzyme kinetics .
Eigenschaften
CAS-Nummer |
90081-11-1 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
157.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)(114C)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i6+2 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-BXQGICHFSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H]([14C](=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


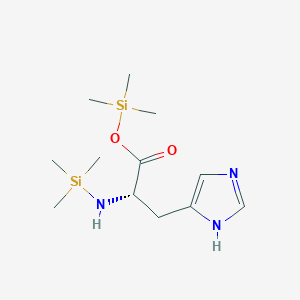
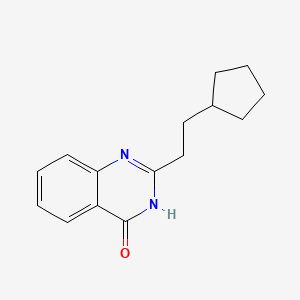
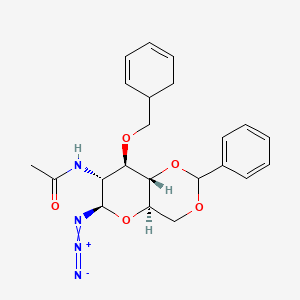
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
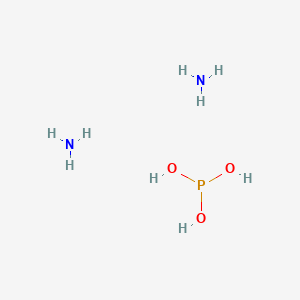
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
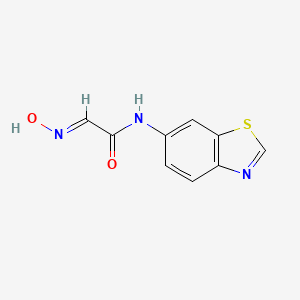
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
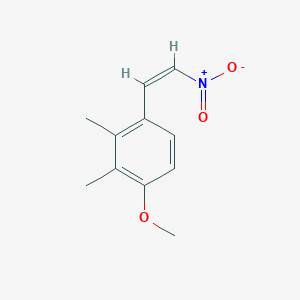
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
